Cas no 78564-54-2 (9H-Purine-6-carboxamide, N-methyl-)

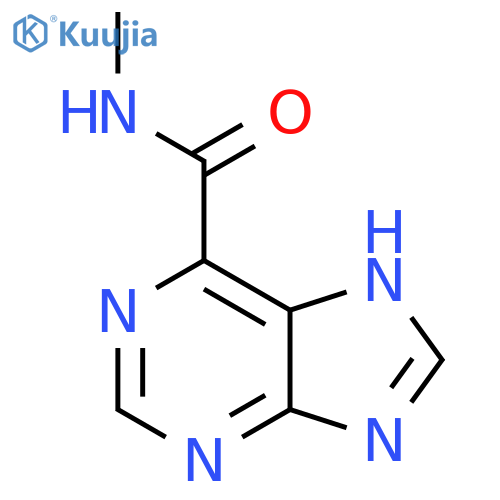

78564-54-2 structure

商品名:9H-Purine-6-carboxamide, N-methyl-

CAS番号:78564-54-2

MF:C7H7N5O

メガワット:177.163379907608

CID:4736698

9H-Purine-6-carboxamide, N-methyl- 化学的及び物理的性質

名前と識別子

-

- 9H-Purine-6-carboxamide, N-methyl-

- N-Methyl-1H-purine-6-carboxamide

-

- インチ: 1S/C7H7N5O/c1-8-7(13)5-4-6(11-2-9-4)12-3-10-5/h2-3H,1H3,(H,8,13)(H,9,10,11,12)

- InChIKey: YMXDJOFKHVZJCO-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C2C(=NC=N1)N=CN2)NC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 209

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 83.6

9H-Purine-6-carboxamide, N-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-633575-10.0g |

N-methyl-7H-purine-6-carboxamide |

78564-54-2 | 10g |

$5221.0 | 2023-05-29 | ||

| Enamine | EN300-633575-0.5g |

N-methyl-7H-purine-6-carboxamide |

78564-54-2 | 0.5g |

$1165.0 | 2023-05-29 | ||

| Enamine | EN300-633575-2.5g |

N-methyl-7H-purine-6-carboxamide |

78564-54-2 | 2.5g |

$2379.0 | 2023-05-29 | ||

| Enamine | EN300-633575-0.05g |

N-methyl-7H-purine-6-carboxamide |

78564-54-2 | 0.05g |

$1020.0 | 2023-05-29 | ||

| Enamine | EN300-633575-0.1g |

N-methyl-7H-purine-6-carboxamide |

78564-54-2 | 0.1g |

$1068.0 | 2023-05-29 | ||

| Enamine | EN300-633575-5.0g |

N-methyl-7H-purine-6-carboxamide |

78564-54-2 | 5g |

$3520.0 | 2023-05-29 | ||

| Enamine | EN300-633575-0.25g |

N-methyl-7H-purine-6-carboxamide |

78564-54-2 | 0.25g |

$1117.0 | 2023-05-29 | ||

| Enamine | EN300-633575-1.0g |

N-methyl-7H-purine-6-carboxamide |

78564-54-2 | 1g |

$1214.0 | 2023-05-29 |

9H-Purine-6-carboxamide, N-methyl- 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

78564-54-2 (9H-Purine-6-carboxamide, N-methyl-) 関連製品

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬